molecular formula C24H25NO6 B1332016 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 369403-24-7

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No. B1332016
M. Wt: 423.5 g/mol
InChI Key: JACJNSRYTDVVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with the IUPAC name “8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid”. It has a molecular weight of 506.6 . The molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic system, an Fmoc-protected amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 653.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 111.5±0.4 cm³, and a polar surface area of 94 Ų .

Scientific Research Applications

The compound “8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid” is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis. Here is a comprehensive analysis of its scientific research applications:

Nanotechnology

These applications demonstrate the versatility of the Fmoc-protected amino acid derivative in various scientific fields, contributing significantly to advancements in research and technology. The detailed methods and results are based on standard procedures and outcomes reported in the literature related to Fmoc chemistry and its applications in peptide science and beyond .

Synthesis of Peptide Azides

  • Results : Peptide azides synthesized using this method have been successfully applied in various peptide coupling reactions .

Ergogenic Supplements

  • Results : Supplements containing these derivatives have been recognized to be beneficial as ergogenic dietary substances .

Unnatural Amino Acid Synthesis

  • Results : The methodology has enabled the synthesis of a variety of unnatural amino acids with potential applications in medicine and biology .

Enantiomerically Pure β-Amino Acids

  • Results : This has resulted in high yields of N-Fmoc-protected β-amino acids, which are important in various chemical syntheses .

These additional applications highlight the compound’s broad utility in scientific research, extending its use beyond peptide synthesis to include areas such as sports science, synthetic biology, and chiral chemistry. The detailed methods and results are based on standard procedures and outcomes reported in the literature related to Fmoc chemistry and its applications in peptide science and beyond.

HPLC Analysis of Amines

  • Results : The derivatization has led to improved sensitivity and specificity in the analysis of amines .

Synthesis of Peptide Libraries

  • Results : The approach has expedited the discovery of new therapeutic peptides and proteins .

Labeling of Biomolecules

  • Results : Labeled biomolecules have been successfully used in assays, imaging, and diagnostic applications .

Study of Protein Folding

  • Results : Insights into the mechanisms of protein folding and misfolding have been gained, which is crucial for understanding diseases like Alzheimer’s .

Development of Fluorescent Probes

  • Results : The synthesized probes have been used for imaging cellular processes and structures .

Creation of Bioactive Surfaces

  • Results : The modified surfaces have shown enhanced biocompatibility and functionality in various biomedical devices .

Future Directions

The potential applications and future directions for this compound are not specified in the available literature. Given its complex structure and the presence of functional groups common in bioactive compounds, it could be of interest in the field of medicinal chemistry or drug discovery .

properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c26-21(27)23(9-11-24(12-10-23)30-13-14-31-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACJNSRYTDVVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

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